
Bismuth butylthiolaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth butylthiolaurate is an organobismuth compound with the molecular formula C₁₆H₃₃BiO₄S. It is known for its unique properties and applications in various fields, including medicine and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bismuth butylthiolaurate typically involves the reaction of bismuth salts with butylthiolaurate ligands under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization or other purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth butylthiolaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of bismuth.
Substitution: The butylthiolaurate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other thiolates or phosphines.
Major Products Formed: The major products formed from these reactions include bismuth oxides, reduced bismuth species, and substituted bismuth complexes .
Applications De Recherche Scientifique
Bismuth butylthiolaurate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: The compound has shown potential in biological studies due to its antimicrobial properties.
Medicine: this compound is explored for its potential in treating infections and as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bismuth butylthiolaurate involves its interaction with biological molecules. Bismuth ions can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects. The compound also induces oxidative stress in microbial cells, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Bismuth subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth citrate: Used in medicinal applications for its antimicrobial properties.
Bismuth gallate: Explored for its antiviral and antimicrobial activities.
Uniqueness: Bismuth butylthiolaurate stands out due to its unique ligand structure, which imparts specific properties and reactivity.
Propriétés
Numéro CAS |
53897-25-9 |
|---|---|
Formule moléculaire |
C16H33BiO4S |
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
bismuth;2-butylsulfanyldodecanoate;dihydroxide |
InChI |
InChI=1S/C16H32O2S.Bi.2H2O/c1-3-5-7-8-9-10-11-12-13-15(16(17)18)19-14-6-4-2;;;/h15H,3-14H2,1-2H3,(H,17,18);;2*1H2/q;+3;;/p-3 |
Clé InChI |
CWGPSMQADCZWKS-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCC(C(=O)[O-])SCCCC.[OH-].[OH-].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


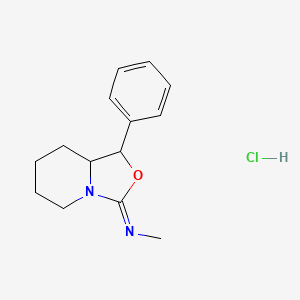
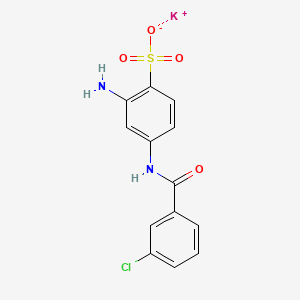

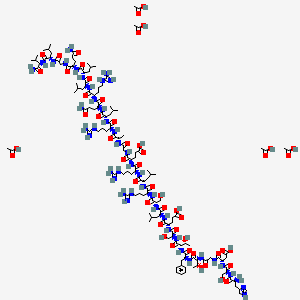
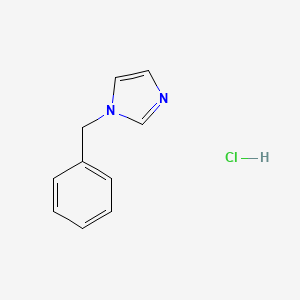
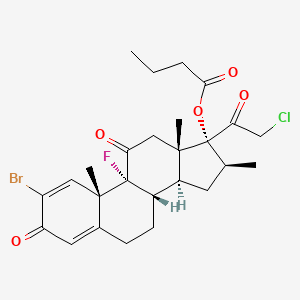




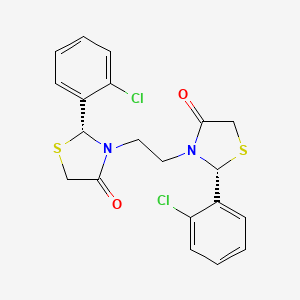
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)


